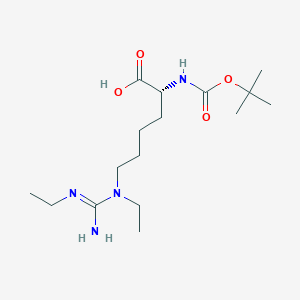

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid

描述

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a diethylguanidino functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the Boc protecting group to the amino acid precursor. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then subjected to further functionalization to introduce the diethylguanidino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid can undergo various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution Reactions: The diethylguanidino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Deprotection: Removal of the Boc group yields the free amine form of the compound.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

科学研究应用

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.

Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amino functionality during synthetic transformations, and its removal can trigger specific biological activities.

相似化合物的比较

Similar Compounds

®-2-Amino-6-(1,3-diethylguanidino)hexanoic acid: Similar structure but lacks the Boc protecting group.

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-dimethylguanidino)hexanoic acid: Similar structure but with a dimethylguanidino group instead of diethylguanidino.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is unique due to the presence of both the Boc protecting group and the diethylguanidino functionality. This combination allows for specific synthetic and biological applications that are not possible with other similar compounds.

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid, also known by its CAS number 31202-69-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- CAS Number : 31202-69-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The presence of the diethylguanidine moiety suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific proteases and metabolic enzymes, which can affect cellular signaling pathways.

- Modulation of Receptor Activity : It interacts with various receptors, including G-protein coupled receptors (GPCRs), which are crucial for many physiological responses.

- Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression and apoptosis through modulation of key regulatory proteins.

Biological Activity Overview

The compound has demonstrated a range of biological activities in various studies:

Case Studies

-

Antiviral Efficacy :

In a study examining the antiviral properties of this compound, researchers found that it effectively inhibited the replication of HIV by targeting viral proteases. This suggests its potential as a therapeutic agent in HIV treatment protocols. -

Antibacterial Applications :

Another study focused on the antibacterial efficacy against multi-drug resistant strains. The compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential for development into new antibiotic therapies. -

Cancer Cell Line Studies :

The compound was tested on various cancer cell lines where it induced apoptosis through the activation of caspase pathways. This finding positions it as a candidate for further research in cancer therapeutics.

Research Findings

Recent research highlights the following key findings about the biological activity of this compound:

- Cellular Uptake and Bioavailability : Studies indicate that modifications to the Boc group enhance cellular uptake, making it more effective in vivo.

- Synergistic Effects with Other Compounds : Preliminary studies suggest that when combined with other therapeutic agents, this compound may enhance overall efficacy against resistant pathogens.

属性

IUPAC Name |

(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURZUFUAQVRBCX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552901 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110761-76-7 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。